molecular formula C9H18N2O4 B057805 tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-93-9

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No. B057805
Key on ui cas rn: 121505-93-9
M. Wt: 218.25 g/mol
InChI Key: XJVZHKXGDQXSNT-UHFFFAOYSA-N
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Patent
US07875647B2

Procedure details

To a tert-butyl 2-(methoxy(methyl)amino)-2-oxoethylcarbamate (400 mg, 1.83 mmol) in THF (10 mL) was added cyclohexylmagnesium chloride (4.12 mL, 8.24 mmol) portionwise at room temperature under N2 atmosphere. As addition of the Grignard reagent was completed, the reaction mixture was stirred and heated to reflux for an hour. Then the mixture was allowed to cool down to room temperature. The reaction was quenched by adding water (10 mL) slowly. 1N HCl solution (30 mL) was added to the mixture, and extracted with EtOAc (20 mL×3). The combined organic layers were collected and evaporated in vacuo. The crude material was purified by column chromatography (hexane: EtOAc=10:1 to 5:1) to yield the desired product (110 mg, 25%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:14])[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[CH:16]1([Mg]Cl)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>C1COCC1>[CH:16]1([C:4](=[O:14])[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CON(C(CNC(OC(C)(C)C)=O)=O)C
Name
Quantity
4.12 mL
Type
reactant
Smiles
C1(CCCCC1)[Mg]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an hour
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (10 mL) slowly
ADDITION
Type
ADDITION
Details
1N HCl solution (30 mL) was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (hexane: EtOAc=10:1 to 5:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(CNC(OC(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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